2-acetamido-N-cyclopentylbenzamide
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Overview
Description
2-acetamido-N-cyclopentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group attached to a benzamide structure, with a cyclopentyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-cyclopentylbenzamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of cyclopentylamine with 2-acetamidobenzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzamide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acetamides.
Scientific Research Applications
2-acetamido-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroacetamido)-N-cyclopentylbenzamide: Similar structure with a chloroacetamido group instead of an acetamido group.
5-(acetylamino)-2-chloro-N-cyclopentylbenzamide: Contains an additional chlorine atom and an acetylamino group.
Uniqueness
2-acetamido-N-cyclopentylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group can enhance its binding affinity to certain targets, making it a valuable compound for research and development.
Properties
CAS No. |
348614-32-4 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-acetamido-N-cyclopentylbenzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-13-9-5-4-8-12(13)14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BYODACRNGFTGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
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